molecular formula C11H22N2O2 B2630599 (R)-tert-Butyl azepan-4-ylcarbamate CAS No. 1447823-06-4

(R)-tert-Butyl azepan-4-ylcarbamate

Cat. No.: B2630599
CAS No.: 1447823-06-4
M. Wt: 214.309
InChI Key: MIYUNZAWHSSBPU-SECBINFHSA-N
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Description

®-tert-Butyl azepan-4-ylcarbamate is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butyl azepan-4-ylcarbamate typically involves the reaction of azepane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

  • Azepane + tert-Butyl chloroformate → ®-tert-Butyl azepan-4-ylcarbamate
  • Reaction Conditions : Anhydrous conditions, base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature.

Industrial Production Methods: In an industrial setting, the production of ®-tert-Butyl azepan-4-ylcarbamate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions: ®-tert-Butyl azepan-4-ylcarbamate can undergo various chemical reactions, including:

  • Oxidation : The nitrogen atom in the azepane ring can be oxidized to form N-oxides.
  • Reduction : The carbamate group can be reduced to form the corresponding amine.
  • Substitution : The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
  • Oxidation : Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
  • Reduction : Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
  • Substitution : Reagents such as alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH).
Major Products:
  • Oxidation : Formation of N-oxides.
  • Reduction : Formation of primary amines.
  • Substitution : Formation of substituted azepane derivatives.

Scientific Research Applications

®-tert-Butyl azepan-4-ylcarbamate has a wide range of applications in scientific research:

  • Chemistry : Used as a building block in the synthesis of complex organic molecules.
  • Biology : Employed in the study of enzyme inhibitors and receptor ligands.
  • Medicine : Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
  • Industry : Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ®-tert-Butyl azepan-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The azepane ring provides structural rigidity, enhancing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds:

  • tert-Butyl azepan-4-ylcarbamate : Lacks the ®-configuration, resulting in different stereochemical properties.
  • tert-Butyl piperidin-4-ylcarbamate : Contains a six-membered piperidine ring instead of the seven-membered azepane ring.
  • tert-Butyl morpholin-4-ylcarbamate : Contains a morpholine ring, introducing an oxygen atom into the heterocycle.

Uniqueness: ®-tert-Butyl azepan-4-ylcarbamate is unique due to its ®-configuration, which imparts specific stereochemical properties that can influence its biological activity and chemical reactivity. The seven-membered azepane ring also provides distinct conformational flexibility compared to six-membered rings like piperidine.

Properties

IUPAC Name

tert-butyl N-[(4R)-azepan-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-5-4-7-12-8-6-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYUNZAWHSSBPU-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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